molecular formula C13H17NO2S B5855851 Morpholine, 4-(o-ethoxythiobenzoyl)- CAS No. 100609-54-9

Morpholine, 4-(o-ethoxythiobenzoyl)-

Cat. No.: B5855851
CAS No.: 100609-54-9
M. Wt: 251.35 g/mol
InChI Key: YFUKAGKJCHXTSE-UHFFFAOYSA-N
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Description

Morpholine, 4-(o-ethoxythiobenzoyl)- is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) substituted with an o-ethoxythiobenzoyl group. The thiobenzoyl moiety (C₆H₅-C(=S)-) introduces sulfur into the structure, which enhances lipophilicity and provides a metabolically labile site for oxidation or functionalization . The o-ethoxy group (-OCH₂CH₃) at the ortho position of the benzoyl ring distinguishes it from analogs with para-substituents (e.g., nitro, methoxy) or sulfur-containing heterocycles.

Properties

IUPAC Name

(2-ethoxyphenyl)-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-2-16-12-6-4-3-5-11(12)13(17)14-7-9-15-10-8-14/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUKAGKJCHXTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143429
Record name Morpholine, 4-(o-ethoxythiobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100609-54-9
Record name Morpholine, 4-(o-ethoxythiobenzoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100609549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, 4-(o-ethoxythiobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine derivatives typically involves the reaction of morpholine with various electrophiles. For the specific compound Morpholine, 4-(o-ethoxythiobenzoyl)-, the synthetic route may involve the following steps:

    Formation of the o-ethoxythiobenzoyl chloride: This can be achieved by reacting o-ethoxythiobenzoic acid with thionyl chloride.

    Nucleophilic substitution: The morpholine ring can then be reacted with the o-ethoxythiobenzoyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of morpholine derivatives often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(o-ethoxythiobenzoyl)- can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiobenzoyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

  • Reduction

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key morpholine derivatives to highlight structural and functional differences:

Compound Name Substituent/Modification Molecular Formula Molecular Weight Key Properties/Applications References
4-(o-ethoxythiobenzoyl)morpholine o-ethoxy-thiobenzoyl C₁₃H₁₇NO₂S 251.34 High lipophilicity; metabolic soft spot
4-(4-Nitrophenyl)thiomorpholine p-nitro-phenyl, thiomorpholine C₁₀H₁₂N₂O₂S 224.28 Precursor for antimycobacterial agents; dimerizes via C–H···O bonds
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine 7-bromo-thiadiazole C₁₁H₁₁BrN₄OS 327.19 Used in material science; synthesized via nucleophilic substitution
4-[(3,5-Dimethoxyphenyl)carbonothioyl]morpholine 3,5-dimethoxy-thiobenzoyl C₁₃H₁₇NO₃S 267.34 Enhanced solubility due to electron-donating methoxy groups
4-(4-Methoxythiobenzoyl)morpholine p-methoxy-thiobenzoyl C₁₂H₁₅NO₂S 237.32 Lower lipophilicity compared to ethoxy analog

Key Observations:

  • Lipophilicity: The o-ethoxy group in the target compound increases lipophilicity compared to para-methoxy analogs (e.g., 4-(4-Methoxythiobenzoyl)morpholine, C₁₂H₁₅NO₂S) due to steric shielding of the polar oxygen atom .
  • Metabolic Stability: The thiobenzoyl group’s sulfur atom serves as a metabolic soft spot, akin to thiomorpholine derivatives, which are oxidized to sulfoxides or sulfones in vivo .
  • Synthetic Routes: Most analogs are synthesized via nucleophilic aromatic substitution (e.g., bromo or nitro derivatives) or thioacylation reactions. The target compound likely follows similar methods, substituting o-ethoxybenzoyl chloride with morpholine.

Solid-State Structural Variations

  • Crystal Packing: The thiomorpholine derivative 4-(4-nitrophenyl)thiomorpholine forms centrosymmetric dimers via C–H···O interactions, while its morpholine counterpart lacks this due to sulfur’s larger atomic radius and altered hydrogen-bonding capacity .
  • Steric Effects: The ortho-ethoxy group in the target compound may induce steric hindrance, reducing π-π stacking efficiency compared to para-substituted analogs like 4-(4-nitrophenyl)thiomorpholine.

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